H-Ala-Ala-pNA hydrochloride
Description
Significance of Synthetic Substrates for Proteolytic Enzyme Characterization
Proteolytic enzymes catalyze the cleavage of peptide bonds in proteins and peptides, a process that is often highly specific. diapharma.com To study the activity of these enzymes, researchers utilize synthetic substrates that are designed to be selectively cleaved by a particular protease. diapharma.com The use of synthetic peptides offers several advantages over natural substrates. They can be produced in high purity and large quantities, and their defined sequence allows for the precise investigation of an enzyme's substrate specificity. nih.govpeptanova.de By systematically altering the amino acid sequence of a synthetic peptide substrate, researchers can map the specific amino acid residues that are recognized by the enzyme's active site, providing crucial insights into its mechanism of action. nih.gov
The Role of p-Nitroanilide Derivatives in Spectrophotometric Enzyme Assays
A significant advancement in the design of synthetic protease substrates was the incorporation of a chromogenic reporter group, most notably p-nitroanilide (pNA). clinicaltrialsarena.com Peptide-pNA derivatives are composed of a peptide chain, which provides the specificity for the target enzyme, linked to a pNA molecule. diapharma.comclinicaltrialsarena.com In its intact form, the peptide-pNA conjugate is colorless. However, upon enzymatic cleavage of the amide bond between the peptide and the pNA moiety, free p-nitroaniline is released. elsevierpure.comnih.gov This liberated p-nitroaniline is a chromophore that exhibits a strong absorbance at a specific wavelength, typically around 405-410 nm. clinicaltrialsarena.comontosight.ai
The intensity of the color produced is directly proportional to the amount of p-nitroaniline released, and thus to the enzymatic activity. diapharma.com This allows for a continuous and quantitative measurement of the reaction rate using a spectrophotometer. elsevierpure.comnih.gov The simplicity and sensitivity of this method have made pNA-based substrates a cornerstone of enzyme kinetics and high-throughput screening for protease inhibitors. clinicaltrialsarena.comontosight.ai
Historical Development and Evolution of Peptide-pNA Substrates in Enzymology
The development of chromogenic substrates dates back to the early 1970s and has since become a vital tool in biochemical research. diapharma.com The initial application of synthetic peptides was primarily for screening purposes to better understand biochemical processes. clinicaltrialsarena.com The introduction of chromogenic and fluorogenic moieties, such as pNA and 7-amino-4-methylcoumarin (B1665955) (AMC), enabled quantitative studies of enzyme kinetics. clinicaltrialsarena.com
The core principle behind these substrates is the alteration of the spectroscopic properties of the reporter group upon cleavage. clinicaltrialsarena.com When attached to the peptide, the chromophore's or fluorophore's absorbance or fluorescence is suppressed or shifted. clinicaltrialsarena.com Enzymatic cleavage restores the original photochemical properties of the reporter group, allowing for detection. clinicaltrialsarena.com pNA substrates, in particular, have been instrumental for decades in the quantitative analysis of enzyme kinetics and substrate specificity profiling. clinicaltrialsarena.com Over the years, a vast library of peptide-pNA substrates has been synthesized, each designed with a specific peptide sequence to target a wide range of proteases, from those involved in blood coagulation and fibrinolysis to various microbial and cellular enzymes. diapharma.comnih.gov The evolution of these substrates continues, with ongoing efforts to improve their specificity, sensitivity, and stability for an even broader range of applications in research and diagnostics.
The Chemical Compound: H-Ala-Ala-pNA hydrochloride
The compound at the center of this discussion is L-Alanyl-L-alanine 4-nitroanilide hydrochloride, commonly abbreviated as this compound. This synthetic dipeptide derivative is a well-established chromogenic substrate used in a variety of enzymatic assays.
Chemical Structure and Properties
The chemical structure of this compound consists of two L-alanine residues linked by a peptide bond, with the C-terminus of the dipeptide amide-linked to a p-nitroaniline group. The hydrochloride salt form enhances its solubility in aqueous solutions.
| Property | Value |
| Chemical Formula | C12H17ClN4O4 |
| Molecular Weight | 316.74 g/mol |
| Synonyms | L-Alanyl-L-alanine 4-nitroanilide hydrochloride, Ala-Ala-pNA hydrochloride |
| CAS Number | 50450-80-1 |
Table 1: Chemical Properties of this compound
Mechanism of Action as a Chromogenic Substrate
As a chromogenic substrate, the functionality of this compound is contingent on the enzymatic cleavage of the amide bond between the C-terminal alanine (B10760859) residue and the p-nitroaniline group. In its intact state, the substrate is essentially colorless. When an appropriate proteolytic enzyme recognizes and cleaves this specific peptide bond, it liberates the yellow-colored p-nitroaniline. The rate of the color change, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity.
Research Applications and Enzyme Specificity
This compound is primarily utilized as a substrate for certain aminopeptidases and other proteases that exhibit specificity for dipeptides with N-terminal alanine residues. Its application allows for the determination of enzyme activity and the study of enzyme kinetics. For instance, it has been used in the characterization of various peptidases. The specificity of an enzyme for this compound can be compared to its activity on other pNA-derived substrates to create a substrate specificity profile for the enzyme.
Detailed Research Findings
The utility of this compound is best illustrated through specific research findings where it has been employed to elucidate the kinetic properties of various enzymes.
Kinetic Parameters in Enzyme Assays
Kinetic studies involving this compound provide valuable data on enzyme efficiency and substrate affinity. Key parameters determined in such assays include the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value is an indicator of the substrate concentration at which the enzyme operates at half of its maximum velocity and is inversely related to the enzyme's affinity for the substrate. Vmax represents the maximum rate of the enzymatic reaction.
In a study characterizing recombinant exopeptidases from Lactobacillus helveticus, H-Ala-Pro-pNA was used to determine the kinetic parameters of the enzyme PepX. plos.org While this is a different, yet similar, substrate, the principles of determining Km and Vmax are the same. The study found that the relative activity of PepX was highest for H-Ala-Pro-pNA compared to other tested substrates. plos.org
Comparative Studies with Other Peptide Substrates
To establish the specificity of a protease, its activity on this compound is often compared with its activity on a panel of other chromogenic substrates. For example, a study on the serine protease from a particular organism might test its activity against H-Ala-Ala-pNA, Suc-Ala-Ala-Pro-Phe-pNA, and other substrates with varying peptide sequences. peptanova.de This comparative analysis helps to define the enzyme's preferred cleavage site and substrate recognition motifs.
For instance, research on human dipeptidyl peptidase II (DPPII) involved comparing its kinetic parameters using various pNA substrates, including Ala-Pro-pNA and Lys-Ala-pNA. nih.gov The results showed that DPPII had a high efficiency towards substrates with proline at the P1 position and lysine (B10760008) at the P2 position. nih.gov Such comparative data is crucial for understanding the biological role of the enzyme and for designing specific inhibitors.
Data Tables of Research Findings
The following table summarizes hypothetical kinetic data that could be obtained from studies using this compound and other related substrates with a specific aminopeptidase (B13392206).
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (s-1M-1) |
| H-Ala-Ala-pNA | 0.5 | 100 | 2.0 x 105 |
| H-Gly-Ala-pNA | 1.2 | 80 | 6.7 x 104 |
| H-Leu-Ala-pNA | 0.8 | 120 | 1.5 x 105 |
| H-Ala-Pro-pNA | 0.2 | 150 | 7.5 x 105 |
Table 2: Hypothetical Kinetic Parameters of an Aminopeptidase with Various p-Nitroanilide Substrates. This table illustrates how the amino acid sequence of the substrate affects the enzyme's kinetic parameters. A lower Km and a higher kcat/Km value for H-Ala-Pro-pNA would suggest that it is a more efficient substrate for this hypothetical enzyme compared to H-Ala-Ala-pNA.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJWMSXXZASOLW-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Paradigms for H Ala Ala Pna Hydrochloride Utilization in Enzymatic Studies
Principles of Spectrophotometric Enzyme Assays with Chromogenic Substrates
Spectrophotometric enzyme assays using chromogenic substrates like H-Ala-Ala-pNA hydrochloride are based on the principle that the enzymatic cleavage of the substrate releases a colored product, or chromophore. The rate of the appearance of this colored product is directly proportional to the enzyme's activity under specific conditions.
Quantification of p-Nitroaniline Release via Absorbance Monitoring
The enzymatic hydrolysis of this compound by a suitable protease cleaves the amide bond between the alanine (B10760859) residue and the p-nitroaniline (pNA) moiety. This cleavage releases p-nitroaniline, a yellow-colored compound that can be quantified by monitoring the increase in absorbance at or near 405-410 nm. nih.govnih.gov The molar extinction coefficient of p-nitroaniline at 410 nm is a critical parameter for calculating the amount of product released and, consequently, the enzyme's activity. nih.gov Values for the molar extinction coefficient have been reported as 8,800 M⁻¹cm⁻¹ and 9,620 M⁻¹cm⁻¹. koreascience.kr One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitroaniline from the substrate per minute under the specified assay conditions. nih.gov
Kinetic Assay Design and Implementation Strategies
The design of a kinetic assay using this compound involves measuring the initial velocity (v₀) of the reaction. This is the rate of the reaction before significant substrate depletion or product inhibition occurs. nih.gov To determine the initial velocity, the change in absorbance at 405 nm is monitored continuously over a set period immediately after the addition of the enzyme to the reaction mixture. nih.govnih.gov The reaction is typically carried out in a temperature-controlled spectrophotometer or microplate reader. nih.govnih.gov For accurate kinetic analysis, it is crucial to ensure that the assay is performed under conditions where the reaction rate is linear over time. elastin.com
Optimized Reaction Conditions for this compound Hydrolysis
The rate of enzymatic hydrolysis of this compound is highly dependent on the reaction conditions. Optimizing these conditions is essential for obtaining accurate and reproducible kinetic data.
Buffer System Selection and pH Profile Determination
The choice of buffer system and the pH of the reaction mixture are critical for enzyme activity. Different enzymes exhibit optimal activity at different pH values. For instance, some enzymes show broad pH optima, ranging from pH 6.5 to 8.0, while others have more specific requirements. nih.gov To determine the optimal pH for an enzyme using this compound, assays are typically performed over a range of pH values using appropriate buffers, such as Tris-HCl or sodium phosphate. elastin.comsemanticscholar.org For example, a study on a serine proteinase from Haemaphysalis longicornis found an optimal pH of 5.0 for the hydrolysis of Suc-Ala-Ala-Ala-pNA. semanticscholar.org Another study using a Tris-HCl buffer found optimal activity at pH 8.0. mdpi.com It is important to select a buffer system that not only maintains the desired pH but also does not interfere with the enzyme's activity.
Temperature Dependence of Enzyme Activity
Enzyme activity is also highly dependent on temperature. As the temperature increases, the rate of the enzymatic reaction generally increases until it reaches an optimal temperature. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. nih.govcore.ac.uk The optimal temperature for the hydrolysis of this compound can vary significantly between different enzymes. For example, one enzyme might exhibit maximal activity around 60°C, while another may have an optimum temperature of 25°C. koreascience.krsemanticscholar.org To determine the temperature dependence, assays are conducted at various temperatures while keeping all other conditions, such as pH and substrate concentration, constant. semanticscholar.org
Substrate Concentration Range Determination for Kinetic Analysis
To determine the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax), it is necessary to measure the initial reaction velocity at various concentrations of this compound. csic.esnih.gov The substrate concentration should typically range from well below to well above the expected Km value. csic.esplos.org For example, substrate concentrations for similar p-nitroanilide substrates have been used in ranges from 0.017 mM to 7.47 mM. plos.org The resulting data of initial velocity versus substrate concentration can then be fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters. nih.gov In some cases, high concentrations of the substrate can lead to substrate inhibition, which needs to be considered in the kinetic analysis. plos.org
Data Acquisition and Computational Analysis in Enzyme Kinetics
The use of this compound as a chromogenic substrate enables the quantitative study of enzyme kinetics through straightforward and well-established methodologies. Data acquisition typically relies on spectrophotometry, followed by computational analysis to derive key kinetic parameters.
Initial Rate Determination and Progress Curve Analysis
The primary method for studying enzyme kinetics involves measuring the initial rate (or initial velocity, v₀) of the reaction. This is achieved by monitoring the increase in absorbance at 405 nm, which corresponds to the release of the chromophore p-nitroaniline (pNA) as the enzyme hydrolyzes the this compound substrate. mdpi.com These measurements are taken during the initial phase of the reaction, typically the first few minutes, where the substrate concentration is not significantly depleted, and product inhibition is negligible, resulting in a linear rate of product formation. nih.gov
Alternatively, a more comprehensive approach is progress curve analysis. This method involves monitoring the reaction's entire time course, from initiation to completion, generating a curve of product concentration versus time. nih.govgoogle.com These curves are then fitted to integrated forms of the Michaelis-Menten equation or more complex models using non-linear regression analysis. google.com This approach can yield more detailed kinetic information from a single experiment compared to multiple initial rate experiments. researchgate.net For instance, progress curves for the hydrolysis of a similar substrate, MeOSuc-AAPV-pNA, have been used to determine the pseudo-first-order rate constants for enzyme inhibition. nih.gov
Application of Michaelis-Menten Kinetics and Derived Parameters (e.g., Vmax, Km)
The data obtained from initial rate experiments are most commonly analyzed using the Michaelis-Menten model. wikipedia.org This model describes the relationship between the initial reaction velocity (v), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km) through the following equation:
v = (Vmax * [S]) / (Km + [S])
For reactions involving this compound:
Vmax represents the maximum rate of the enzymatic reaction at a saturating concentration of the substrate. It is a measure of the enzyme's catalytic efficiency when it is fully saturated with the substrate. wikipedia.org
Km (the Michaelis constant) is the concentration of this compound at which the reaction velocity is half of Vmax. wikipedia.org It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km value indicates a higher affinity. koreascience.kr
These parameters are fundamental for characterizing an enzyme's activity and specificity. wikipedia.org By determining Km and Vmax for this compound, researchers can compare the enzyme's efficiency with this substrate to its efficiency with other substrates. For example, kinetic studies on various aminopeptidases have determined these values for closely related p-nitroanilide substrates. koreascience.krresearchgate.net
| Substrate | Enzyme | Km (mM) | Vmax (µM/min) | Catalytic Efficiency (Vmax/Km) |
| Ala-pNA | Leucine Aminopeptidase (B13392206) | 0.3 | 0.023 | 0.077 |
| Met-pNA | Leucine Aminopeptidase | 0.46 | 0.014 | 0.030 |
| H-Ala-Pro-pNA | X-prolyl-dipeptidyl aminopeptidase (PepX) | 1.53 | 2.61 nkat/mL* | 1.71 |
Note: Vmax for H-Ala-Pro-pNA is expressed in different units (nkat/mL) as reported in the source study. researchgate.net Data for Ala-pNA and Met-pNA from a study on Leucine Aminopeptidase from Bacillus sp. JH108. koreascience.kr
Linearization Methods for Kinetic Data Interpretation (e.g., Lineweaver-Burk, Eadie-Hofstee Plots)
Historically, kinetic data were analyzed using linear transformations of the Michaelis-Menten equation, which allowed for the simple graphical determination of Km and Vmax. wikipedia.org
Lineweaver-Burk Plot : Also known as the double reciprocal plot, this method graphs 1/v against 1/[S]. wikipedia.org The resulting straight line has a y-intercept of 1/Vmax, an x-intercept of -1/Km, and a slope of Km/Vmax. This plot has been widely used in enzyme kinetic studies, including those with pNA substrates. koreascience.krplos.orgnih.gov However, it is known to distort the error structure of the data, giving undue weight to points at low substrate concentrations. wikipedia.org
Eadie-Hofstee Plot : This plot graphs v against v/[S]. wikipedia.orgnih.gov The y-intercept represents Vmax, the slope is -Km, and the x-intercept is Vmax/Km. researchgate.net This plot can be less susceptible to the uneven weighting of data points compared to the Lineweaver-Burk plot. bgc.ac.in A drawback is that both axes are dependent on the reaction velocity, which can complicate error analysis. bgc.ac.in
While these linearization methods are still valuable for visualizing kinetic data and for diagnosing deviations from ideal Michaelis-Menten behavior, they have largely been superseded by non-linear regression methods for the accurate determination of kinetic parameters. wikipedia.orgbgc.ac.in Modern computational software allows for direct fitting of the initial velocity data to the Michaelis-Menten equation, providing more accurate and robust estimates of Vmax and Km. bgc.ac.in
Quality Control and Validation of this compound-based Assays
Rigorous quality control and validation are essential to ensure that data generated from this compound-based assays are accurate, reliable, and meaningful.
Reproducibility and Sensitivity Considerations
Reproducibility is a measure of the consistency of results from one experiment to the next. For assays using this compound, high reproducibility is critical for comparing enzyme activities across different samples or conditions. The use of automated systems, such as robotic liquid handlers and multi-well plate readers, can significantly improve reproducibility by minimizing pipetting errors and ensuring precise timing of reactions. psu.edu For example, an automated method for measuring protease activity using a pNA substrate demonstrated excellent reproducibility with a coefficient of variation of less than 1.3%. psu.edu
Sensitivity refers to the lowest concentration of enzyme activity that can be reliably detected. The chromogenic nature of this compound provides good sensitivity for many applications. chemimpex.com However, the sensitivity of colorimetric assays using pNA substrates may be lower than that of assays using fluorogenic substrates, such as those with an aminomethylcoumarin (AMC) leaving group. csic.es The choice between a chromogenic and a fluorogenic substrate often represents a balance between the required sensitivity, cost, and the specific optical properties of the sample matrix. For applications requiring exceptionally high sensitivity, more advanced techniques like time-resolved fluorescent immunoassays may be developed. mdpi.com
Interference Mitigation Strategies
Interference in an enzyme assay can arise from compounds in the sample matrix that either inhibit the enzyme or are also hydrolyzed, leading to an overestimation of activity.
A primary strategy to mitigate interference is the use of specific inhibitors to increase the assay's specificity. nih.gov When a biological sample contains multiple enzymes that can potentially cleave this compound, a specific inhibitor can be used to block the activity of interfering enzymes, thereby isolating the activity of the enzyme of interest. nih.gov For example, inhibitors can be used to discriminate between the activities of aminopeptidase N (APN) and prostate-specific antigen (PSA), both of which can hydrolyze Ala-pNA. nih.gov
Another source of interference can be the components of the assay buffer itself. For instance, organic solvents like dimethylformamide (DMF), which are sometimes used to dissolve chromogenic substrates due to limited water solubility, can significantly inhibit or alter enzyme activity. plos.orgplos.org Therefore, it is crucial to perform control experiments to determine the effect of the solvent on the enzyme and to keep its final concentration in the assay mixture constant and as low as possible. plos.org Similarly, the pH and ionic strength of the buffer can profoundly impact enzyme activity, and these parameters must be carefully optimized and controlled. nih.gov
Finally, the inherent substrate specificity of the target enzyme can be leveraged. Some enzymes have unique cleavage specificities that differ from host enzymes, reducing the likelihood of off-target activity and interference from the biological matrix. mdpi.com
Elucidation of Enzyme Catalysis and Specificity Via H Ala Ala Pna Hydrochloride
Characterization of Proteolytic Enzyme Activity
The hydrolysis of H-Ala-Ala-pNA hydrochloride by various proteases releases p-nitroaniline, a yellow chromophore that can be quantified spectrophotometrically, typically at a wavelength of 405 nm. ontosight.ai This property enables researchers to assay and characterize the activity of enzymes that recognize and cleave the peptide bond between the two alanine (B10760859) residues or the bond between the C-terminal alanine and the pNA group.
Specificity Profiling for Dipeptidyl Peptidases
This compound has been utilized to probe the specificity of several dipeptidyl peptidases (DPPs). These enzymes typically cleave dipeptides from the N-terminus of polypeptide chains.
Research has identified H-Ala-Ala-pNA as a substrate for dipeptidyl peptidase V (DPPV) from Aspergillus fumigatus. bachem.comiris-biotech.dehongtide.com In contrast, studies on other DPPs have shown limited or weak activity. For instance, a dipeptidyl peptidase IV (DPP-IV) purified from the periodontal pathogen Porphyromonas gingivalis demonstrated weak hydrolytic activity towards H-Ala-Ala-pNA. nih.gov Similarly, a dipeptidyl peptidase from Streptococcus anginosus did not hydrolyze Ala-Ala-Ala-pNA, a closely related substrate daigonline.de. Another dipeptidyl peptidase (DPP VII) from P. gingivalis was found to hydrolyze H-Ala-Ala-pNA oup.com.
| Enzyme | Source Organism | Activity towards H-Ala-Ala-pNA | Reference |
|---|---|---|---|
| Dipeptidyl Peptidase V (DPPV) | Aspergillus fumigatus | Substrate | bachem.com |
| Dipeptidyl Peptidase IV (DPP-IV) | Porphyromonas gingivalis | Weak | nih.gov |
| Dipeptidyl Peptidase (DPP) | Porphyromonas gingivalis | Significant Hydrolysis | oup.com |
Substrate Recognition and Active Site Interactions
The interaction between a protease and this compound is governed by the specific architecture of the enzyme's active site, particularly the subsites that accommodate the amino acid residues of the substrate.
Probing S1 and S2 Subsite Preferences with Alanine Residues
The specificity of a protease is largely determined by the nature of its binding pockets, or subsites. According to the Schechter and Berger nomenclature, the substrate residues N-terminal to the scissile bond are denoted P1, P2, P3, etc., and they bind to the S1, S2, S3 subsites of the enzyme, respectively. embopress.org For a dipeptidyl peptidase cleaving the Ala-pNA bond, the C-terminal alanine occupies the P1 position (binding to the S1 subsite) and the N-terminal alanine occupies the P2 position (binding to the S2 subsite).
The two alanine residues of H-Ala-Ala-pNA make it an effective probe for enzymes with S1 and S2 subsites that accommodate small, hydrophobic amino acids. For example, the S1 site of the alkaline serine peptidase aqualysin I from Thermus aquaticus shows a preference for alanine tandfonline.com. Studies on dipeptidyl peptidase 11 (DPP11) from Porphyromonas gingivalis revealed that while the wild-type enzyme prefers negatively charged residues at the P1 position, a mutant enzyme (Arg673Gly) showed detectable activity against substrates with hydrophobic residues like alanine at the P1 position, indicating a change in the S1 subsite specificity.
Conformational Aspects of Enzyme-Substrate Binding
The binding of this compound to a protease active site is a dynamic process involving conformational adjustments in both the substrate and the enzyme. The dipeptide must adopt a specific conformation to fit snugly within the active site cleft. The flexibility of the Ala-Ala peptide backbone allows it to adapt to the geometry of the S1 and S2 subsites.
The precise conformational changes that occur upon binding are specific to each enzyme. While detailed structural studies of H-Ala-Ala-pNA complexed with a target enzyme are not widely available, the principles of induced fit are expected to apply. The initial interaction is likely driven by hydrophobic interactions between the alanine side chains and nonpolar pockets in the S1 and S2 subsites. Subsequent hydrogen bonding and other non-covalent interactions would stabilize the enzyme-substrate complex in a catalytically competent conformation, positioning the scissile peptide bond for cleavage.
Enzyme Mechanism Studies
This compound is a chromogenic substrate, which means its cleavage results in a colored product, facilitating the study of enzyme mechanisms and kinetics. The enzymatic hydrolysis of the amide bond linking the C-terminal alanine to the p-nitroaniline group releases p-nitroaniline. This product has a distinct yellow color and a maximum absorbance around 405-410 nm, which allows for continuous monitoring of the reaction progress using a spectrophotometer. d-nb.infosigmaaldrich.com
This direct and simple readout enables researchers to determine key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide quantitative insights into the enzyme's affinity for the substrate and its catalytic efficiency. For example, kinetic studies using related alanine-containing p-nitroanilide substrates have been used to characterize the efficiency of various proteases, including subtilisin variants and M protease. tandfonline.comresearchgate.net The straightforward nature of the assay makes H-Ala-Ala-pNA and similar compounds valuable tools for high-throughput screening of enzyme inhibitors and for detailed investigations into the catalytic mechanisms of proteases.
Determining Catalytic Efficiency (kcat/Km) for various Enzymes
The catalytic efficiency, represented by the kcat/Km ratio, is a fundamental parameter in enzyme kinetics that reflects how efficiently an enzyme converts a substrate into a product. aklectures.comyoutube.com this compound has been instrumental in determining this value for a range of proteases.
For instance, weak activity against H-Ala-Ala-pNA has been detected for the extracellular x-prolyl dipeptidyl-peptidase (DPP) from Streptococcus gordonii FSS2. nih.gov In studies of dipeptidyl peptidase V (DPPV) from Aspergillus fumigatus, H-Ala-Ala-pNA has been utilized as a substrate. bachem.com
While H-Ala-Ala-pNA is a substrate for some enzymes, related compounds with different peptide sequences are used for others, highlighting the specificity of enzyme-substrate interactions. For example, dipeptidyl aminopeptidase (B13392206) yscV, a thermosensitive enzyme from yeast, and prolyl tripeptidyl peptidases are assayed using H-Ala-Ala-Pro-pNA. bachem.com Similarly, the activity of dipeptidyl peptidase IV (DPPIV) and related enzymes is often measured using substrates like H-Ala-Pro-pNA and H-Gly-Pro-pNA. spandidos-publications.comtandfonline.com
The table below summarizes the kinetic parameters for various enzymes using different p-nitroanilide substrates, illustrating the diverse applications of this class of compounds in enzyme characterization.
Table 1: Catalytic Efficiency of Various Enzymes on p-Nitroanilide Substrates
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Chymotrypsin (B1334515) B2 (human) | Suc-Ala-Ala-Pro-Phe-pNA | 0.0204 | 26.1 | 1.3 x 10⁶ |
| Chymotrypsin B1 (human) | Suc-Ala-Ala-Pro-Phe-pNA | 0.219 | 34.6 | 1.6 x 10⁵ |
| Bovine Chymotrypsin | Suc-Ala-Ala-Pro-Leu-pNA | - | - | 25,000 (at pH 8) |
| Bovine Chymotrypsin | Suc-Ala-Ala-Pro-Asp-pNA | - | - | 0.74 (at pH 8) |
| Streptococcus gordonii x-PDPP | H-Gly-Pro-pNA | 0.378 | - | - |
| PepX (L. helveticus) | H-Ala-Pro-pNA | 1.3 | - | - |
| PepN (L. helveticus) | H-Lys-pNA | - | - | 11.4 |
| PepN (L. helveticus) | H-Ala-pNA | - | - | - |
Insights into Hydrolysis Mechanisms
The use of this compound and its analogs has provided significant insights into the mechanisms of enzyme-catalyzed hydrolysis. The fundamental reaction involves the cleavage of the peptide bond between the C-terminal amino acid of the peptide chain and the p-nitroaniline group. This reaction is often facilitated by a catalytic triad (B1167595) of amino acid residues (e.g., Ser-His-Asp) within the enzyme's active site. researchgate.net
The hydrolysis mechanism of serine proteases, for example, typically proceeds through the formation of an acyl-enzyme intermediate. dcu.ie The specificity of the enzyme dictates which peptide bonds are cleaved. For instance, chymotrypsin, a well-studied serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids. While not its primary substrate, studies with related p-nitroanilide substrates have elucidated key aspects of its function. For example, the pH dependence of chymotrypsin activity has been investigated using substrates like Suc-Ala-Ala-Pro-Xxx-pNA, where Xxx can be Leu, Asp, or Lys. nih.gov These studies reveal that the ionization state of residues in both the enzyme's active site and the substrate itself is critical for catalytic activity. nih.gov
Furthermore, research on engineered enzymes, such as subtilisin variants, has utilized p-nitroanilide substrates to understand how specific amino acid substitutions affect catalytic rates and substrate binding. caltech.edu These investigations provide a deeper understanding of the structure-function relationships that govern enzyme catalysis.
Applications of H Ala Ala Pna Hydrochloride in Enzyme Inhibition Research
Identification and Characterization of Protease Inhibitors
Assays utilizing H-Ala-Ala-pNA hydrochloride are fundamental for the discovery and initial characterization of new protease inhibitors. The substrate is particularly useful for enzymes that recognize short alanine (B10760859) sequences, such as certain aminopeptidases or elastase-like proteases. biosynth.combachem.com
This compound is extensively used in high-throughput screening (HTS) to identify novel inhibitory compounds from large chemical libraries. The screening assay is based on measuring the rate of pNA release, which is directly proportional to the enzyme's activity.
The general methodology involves:
Dispensing a buffered solution containing the target protease into the wells of a microtiter plate.
Adding compounds from a screening library to individual wells.
Initiating the enzymatic reaction by adding a solution of this compound.
Monitoring the change in absorbance over time, typically at a wavelength of 405-410 nm, using a microplate reader. caymanchem.comsigmaaldrich.com
A reduction in the rate of color formation in a particular well compared to a control (containing no inhibitor) signifies potential inhibitory activity of the test compound. gbiosciences.com This method's simplicity and adaptability to automation make it an efficient first step in the drug discovery process. nih.gov
| Compound ID | Concentration (µM) | Enzyme Activity (%) | % Inhibition |
|---|---|---|---|
| Control | 0 | 100.0 | 0.0 |
| Cmpd-001 | 10 | 95.2 | 4.8 |
| Cmpd-002 | 10 | 15.7 | 84.3 |
| Cmpd-003 | 10 | 51.3 | 48.7 |
| Cmpd-004 | 10 | 8.9 | 91.1 |
Hypothetical screening data for a set of compounds tested against a protease using the this compound assay. Compounds 002 and 004 are identified as potent hits.
Once a potential inhibitor is identified, its potency must be quantified. Assays with this compound are used to determine two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. edx.org To determine the IC50, a series of experiments are conducted with fixed concentrations of the enzyme and this compound, while the inhibitor concentration is varied. The resulting reaction rates are plotted against the inhibitor concentration, generating a dose-response curve from which the IC50 value is calculated. edx.org
The Ki , or inhibition constant, represents the dissociation constant of the enzyme-inhibitor complex. It is a more absolute measure of inhibitor potency than the IC50, as the IC50 value can be influenced by the concentration of the substrate used in the assay. edx.orgyoutube.com For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation : edx.orgyoutube.com
Ki = IC50 / (1 + [S]/Km)
where [S] is the concentration of the substrate (this compound) and Km is the Michaelis constant for that substrate. youtube.com
| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|
| Inhibitor A | 5.2 | 2.1 | Competitive |
| Inhibitor B | 15.8 | 15.8 | Non-competitive |
| Inhibitor C | 0.9 | 0.4 | Competitive |
Example inhibition constants determined for different inhibitors of a model protease. The relationship between IC50 and Ki depends on the inhibition mechanism and assay conditions.
Classification of Inhibition Mechanisms
Understanding how an inhibitor interacts with an enzyme is crucial for its development. Kinetic studies using this compound as the substrate can elucidate the mechanism of inhibition.
By measuring the initial reaction rates at various concentrations of both the substrate (this compound) and the inhibitor, the mode of reversible inhibition can be determined. The data are typically analyzed using graphical methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). khanacademy.orgwikipedia.org
Competitive Inhibition : The inhibitor binds to the enzyme's active site, directly competing with the substrate. patsnap.comyoutube.com This increases the apparent Km (Michaelis constant) of the enzyme for the substrate, but the Vmax (maximum reaction velocity) remains unchanged. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect on the y-axis. wikipedia.orgknyamed.com
Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, affecting its catalytic activity but not substrate binding. This reduces the Vmax without affecting the Km. The lines on the plot intersect on the x-axis. knyamed.com
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition reduces both Vmax and Km. The resulting lines on a Lineweaver-Burk plot are parallel. khanacademy.org
| Inhibition Type | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot Intersection |
|---|---|---|---|
| Competitive | Increases | Unchanged | Y-axis |
| Non-competitive | Unchanged | Decreases | X-axis |
| Uncompetitive | Decreases | Decreases | Parallel Lines (No Intersection) |
Summary of the effects of different reversible inhibition types on kinetic parameters, as determined by assays using substrates like this compound.
Irreversible inhibitors, often called inactivators, typically form a covalent bond with the enzyme. sigmaaldrich.comucl.ac.uk Assays with this compound can be used to measure the rate of this inactivation. In these experiments, the enzyme is pre-incubated with the inhibitor. At various time points, aliquots of the mixture are withdrawn and added to a solution containing the substrate to measure the remaining enzyme activity.
The rate of inactivation is typically a first-order process. A plot of the natural logarithm of the remaining enzyme activity versus the pre-incubation time yields a straight line for a given inhibitor concentration. The slope of this line corresponds to the observed rate constant of inactivation (k_obs). portlandpress.com By determining k_obs at several inhibitor concentrations, one can calculate the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI), providing a detailed characterization of the inactivator's efficiency. portlandpress.comcore.ac.uk
Structure-Activity Relationship (SAR) Studies of Inhibitors Using this compound Assays
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to optimize a lead compound's potency and selectivity by making systematic modifications to its chemical structure. eurekaselect.comcreative-proteomics.com The enzymatic assay using this compound is the quantitative tool that drives this process for protease inhibitors.
The SAR process involves synthesizing a series of analogs of a lead inhibitor, where specific functional groups are altered, removed, or replaced. Each new analog is then tested for its inhibitory potency (IC50 or Ki) against the target protease using the this compound assay. nih.govacs.org By comparing the inhibitory activities of the analogs, researchers can deduce which chemical features are critical for binding to the enzyme's active site and which are detrimental. This iterative cycle of design, synthesis, and testing allows for the rational development of more effective inhibitors. creative-proteomics.comnih.gov
| Analog | Modification at R-group | Ki (nM) |
|---|---|---|
| Lead Compound | -H | 850 |
| Analog 1 | -CH3 | 920 |
| Analog 2 | -OH | 430 |
| Analog 3 | -F | 150 |
| Analog 4 | -NH2 | 45 |
A hypothetical SAR table illustrating how modifications to a lead compound affect its inhibitory potency (Ki), as measured by a protease assay with this compound. The data suggest that adding a hydrogen-bond donor (hydroxyl, amine) at the R-group position enhances binding affinity.
Advanced Research Methodologies Employing H Ala Ala Pna Hydrochloride
High-Throughput Screening (HTS) for Enzyme Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate the activity of a biological target, such as an enzyme. The simple, robust, and automatable nature of assays involving H-Ala-Ala-pNA hydrochloride makes it an ideal reagent for HTS campaigns aimed at discovering novel enzyme inhibitors or activators.
A critical aspect of successful HTS is the miniaturization of assays to reduce the consumption of costly reagents and valuable test compounds, as well as to increase the number of experiments that can be performed simultaneously. Assays utilizing this compound are readily adaptable to high-density microplate formats, such as 384-well plates. The straightforward "mix-and-read" nature of the assay, where the production of p-nitroaniline is monitored spectrophotometrically, is highly amenable to the low-volume requirements of miniaturized screening. This allows researchers to efficiently screen thousands of potential modulators in a single run.
To handle the vast number of assays in an HTS campaign, integration with robotic systems is essential. These automated platforms perform tasks such as liquid handling, plate transport, incubation, and data acquisition with high precision and reproducibility. The simplicity of the colorimetric assay with this compound facilitates its integration into these robotic workflows. Automated liquid handlers can accurately dispense the enzyme, substrate, and library compounds into microplates, and robotic plate readers can monitor the color change over time, allowing for the unattended screening of extensive compound libraries. This automation is crucial for identifying lead compounds for drug development in an efficient and timely manner.
Enzyme Engineering and Directed Evolution Studies
Enzyme engineering and directed evolution are powerful techniques used to create novel enzymes with improved or altered properties. This compound serves as a valuable screening tool in these endeavors, providing a rapid and reliable method to assess the functional consequences of enzymatic mutations.
Directed evolution involves generating large libraries of enzyme variants through random mutagenesis. A key challenge is to efficiently screen these libraries to identify mutants with desired traits, such as enhanced catalytic activity or stability. The colorimetric assay based on this compound provides a high-throughput method for this screening process. By measuring the rate of p-nitroaniline formation, researchers can quickly identify promising variants from a large pool of mutants. For instance, in the directed evolution of proteases like subtilisin E, chromogenic substrates are used to screen for variants with enhanced activity. nih.govcaltech.eduoup.comnih.govscispace.com
This compound and its analogs are instrumental in screening for enzyme variants with altered substrate specificity. By synthesizing a panel of similar substrates with variations in the amino acid sequence (e.g., Suc-Ala-Ala-Pro-Ala-pNA or Suc-Ala-Ala-Val-Ala-pNA), researchers can assess the substrate preference of engineered enzymes. bachem.combiosynth.com For example, studies on drug-resistant HIV protease have utilized substrates with different amino acids at specific positions to characterize how mutations affect substrate specificity. nih.gov This allows for the selection of enzyme variants with tailored catalytic properties for specific biotechnological or therapeutic applications.
Table 1: Hypothetical Data from Screening Mutagenized Protease Variants
| Enzyme Variant | Relative Activity with H-Ala-Ala-pNA (%) | Relative Activity with H-Pro-Ala-pNA (%) | Change in Substrate Preference (Ala/Pro) |
| Wild-Type | 100 | 20 | 5.0 |
| Mutant G12A | 150 | 25 | 6.0 |
| Mutant S45F | 80 | 95 | 0.84 |
| Mutant N76D | 220 | 30 | 7.33 |
Integration with Structural Biology Approaches
While this compound is primarily used for functional and kinetic assays, the data generated are invaluable when integrated with structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This combination provides a more complete understanding of enzyme function and inhibition.
The kinetic parameters (Km and kcat) obtained from assays using this compound offer a quantitative measure of an enzyme's catalytic efficiency or the potency of an inhibitor. When a promising inhibitor is identified through HTS, its binding mode can be determined by co-crystallizing it with the target enzyme and solving the structure. The structural information reveals the specific molecular interactions between the inhibitor and the enzyme's active site. This integrated approach, combining kinetic data with atomic-level structural details, is crucial for structure-based drug design, allowing for the rational optimization of lead compounds to improve their efficacy and selectivity. ed.ac.uk
Complementary Data for Enzyme Crystallography and NMR Studies
Structural biology techniques like X-ray crystallography and NMR spectroscopy provide high-resolution snapshots and dynamic views of enzyme structures, respectively. However, this structural information is most meaningful when it can be correlated with the enzyme's function. Kinetic assays using this compound are essential for establishing this structure-function relationship.
For enzyme crystallography , the primary goal is to determine the three-dimensional atomic coordinates of a protein. A prerequisite for this is a highly pure, stable, and, most importantly, catalytically active enzyme sample. A simple spectrophotometric assay using H-Ala-Ala-pNA confirms the functional integrity of the enzyme preparation before the lengthy and resource-intensive process of crystallization begins. This validation ensures that the resulting crystal structure is of a functionally relevant enzyme, not a denatured or inactive form.
For NMR studies , H-Ala-Ala-pNA provides critical complementary data. While NMR can monitor the progress of an enzymatic reaction in real time by tracking substrate and product signals, the straightforward colorimetric assay with H-Ala-Ala-pNA offers a rapid and high-throughput method to determine key kinetic parameters such as the Michaelis constant (Kм) and the catalytic rate constant (kcat). walisongo.ac.idresearchgate.netnanalysis.com These parameters are indispensable for interpreting NMR data. For instance, in chemical shift perturbation studies, where changes in the NMR spectrum of an enzyme are monitored upon ligand binding, knowing the binding affinity (related to Kм) is essential for experimental design and data analysis. The kinetic data provides a quantitative functional baseline that is correlated with the specific structural or dynamic changes observed in the NMR experiments.
| Methodology | Data from H-Ala-Ala-pNA Assay | Application in Structural Analysis |
|---|---|---|
| X-Ray Crystallography | Confirmation of Enzyme Activity | Ensures the crystallized protein is in a catalytically competent conformation, validating the biological relevance of the solved structure. |
| NMR Spectroscopy | Kм, kcat, Vmax | Provides quantitative parameters for interpreting chemical shift perturbations, relaxation data, and other dynamic NMR experiments, linking structural changes to catalytic function. walisongo.ac.idresearchgate.net |
Dynamics of Enzyme-Substrate/Inhibitor Complexes
Enzymatic catalysis is an inherently dynamic process involving conformational changes within the enzyme as it binds to a substrate, performs a chemical transformation, and releases the products. nih.govnih.gov Understanding these dynamics is key to elucidating the enzyme's mechanism. This compound serves as a fundamental tool for probing these dynamic events, primarily by providing the kinetic framework to design and interpret more complex biophysical experiments.
The interaction between an enzyme and H-Ala-Ala-pNA is a model for studying the dynamics of enzyme-substrate (ES) complexes . The binding of the substrate induces conformational changes in the enzyme's active site, a phenomenon known as "induced fit". nih.gov While the ES complex for H-Ala-Ala-pNA is transient, the kinetic parameters derived from its hydrolysis provide a macroscopic measure of the entire catalytic cycle. These experimental values are crucial benchmarks for validating computational methods like molecular dynamics (MD) simulations. researchgate.net MD simulations can model the binding pathway, the structural rearrangements of the active site, and the subsequent release of the p-nitroaniline and dipeptide products, offering a molecular-level view that is anchored by the experimentally determined kinetics. nih.govyoutube.comfrontiersin.org
In the study of enzyme-inhibitor complexes , H-Ala-Ala-pNA is used as the reporter substrate in competitive inhibition assays. The rate of H-Ala-Ala-pNA hydrolysis is measured in the presence of varying concentrations of an inhibitor to determine the inhibitor's potency, typically expressed as the inhibition constant (Ki). This quantitative measure of functional impact is then correlated with structural data from crystallography or NMR, which can show precisely how the inhibitor binds to the active site. Furthermore, transient-state kinetic analysis can complement the steady-state data from H-Ala-Ala-pNA assays to build a complete picture of the reaction pathway and how an inhibitor perturbs it. wustl.eduresearchgate.net
| Enzyme State | Role of H-Ala-Ala-pNA Assay | Advanced Dynamic Methodologies |
|---|---|---|
| Free Enzyme | Provides baseline activity (kcat/Kм) for the native, unbound enzyme. | NMR Relaxation, MD Simulations |
| Enzyme-Substrate Complex | Determines steady-state kinetic parameters (kcat, Kм) of the catalytic cycle. sigmaaldrich.com | Transient-State Kinetics, MD Simulations of Substrate Binding/Turnover. frontiersin.orgwustl.edu |
| Enzyme-Inhibitor Complex | Quantifies inhibitor potency (Ki) through competitive inhibition assays. | X-Ray Crystallography, NMR, Steered MD Simulations of Inhibitor Binding. youtube.com |
Comparative Analysis and Future Directions for H Ala Ala Pna Hydrochloride in Academic Research
Advantages and Limitations of H-Ala-Ala-pNA Hydrochloride Compared to Other Chromogenic Substrates
Chromogenic substrates are compounds that are colorless until they are acted upon by a specific enzyme, which cleaves a chromophore, resulting in a colored product. dcfinechemicals.com The intensity of the color is proportional to the enzymatic activity and can be quantified using a spectrophotometer. dcfinechemicals.com this compound is a synthetic peptide that serves as a substrate for several serine proteases. aatbio.com
Selectivity vs. Broad-Spectrum Utility
The utility of a chromogenic substrate is often a balance between its specificity for a particular enzyme and its applicability to a broader range of enzymes. This compound is primarily recognized as a substrate for leukocyte elastase but can also be cleaved by other proteases. aatbio.com This presents both an advantage and a limitation.
In research focused on general proteolytic activity, its broader specificity can be beneficial. However, when studying a specific enzyme in a complex biological sample, the lack of absolute specificity can lead to interference from other proteases. Other chromogenic substrates have been designed with different peptide sequences to offer varying degrees of selectivity. For instance, MeOSuc-Ala-Ala-Pro-Val-pNA is a more specific substrate for human neutrophil elastase. sigmaaldrich.comechelon-inc.com
Table 1: Comparison of Selectivity for Various Chromogenic Elastase Substrates
| Substrate | Primary Target Enzyme | Notes on Specificity |
| This compound | Leukocyte Elastase | Also cleaved by other serine proteases. aatbio.com |
| Suc-Ala-Ala-Ala-pNA | Pancreatic and Leukocyte Elastase | A commonly used substrate for elastase activity. caymanchem.com |
| Suc-Ala-Ala-Val-pNA | Elastase | Another variant for assaying elastase activity. |
| MeOSuc-Ala-Ala-Pro-Val-pNA | Human Neutrophil Elastase | Considered a more specific substrate for leukocyte elastase. sigmaaldrich.comechelon-inc.com |
Cost-Effectiveness and Accessibility
One of the primary advantages of this compound and other similar chromogenic substrates is their cost-effectiveness, especially when compared to more complex detection systems. labscoop.com The reagents and instrumentation required for colorimetric assays are generally less expensive and more accessible in standard laboratory settings. This makes them a practical choice for routine assays, high-throughput screening, and educational purposes. The straightforward nature of the assay also contributes to its accessibility, as it does not require highly specialized training to perform.
Table 2: Illustrative Price Comparison of Chromogenic Substrates
| Substrate | Typical Quantity | Illustrative Price (USD) |
| This compound | 100 mg | $93.14 |
| H-Ala-pNA hydrochloride | 1 g | $93.72 |
| Suc-Ala-Ala-Ala-pNA | 25 mg | $58.30 |
| MeOSuc-Ala-Ala-Pro-Val-pNA | 50 mg | $159.00 |
| Suc-Ala-Ala-Val-pNA | Not readily available | - |
Note: Prices are for illustrative purposes only and can vary significantly between suppliers and over time.
Comparison with Fluorogenic and Luminescent Substrates
While chromogenic substrates are widely used, fluorogenic and luminescent substrates offer alternatives with distinct advantages, particularly in terms of sensitivity.
Sensitivity and Detection Limits
The most significant advantage of fluorogenic and luminescent substrates over their chromogenic counterparts is their enhanced sensitivity. Fluorescence-based assays can be 10 to 1000 times more sensitive than absorbance-based assays. aatbio.com This heightened sensitivity allows for the detection of much lower enzyme concentrations, which is critical when working with precious or low-abundance samples.
For instance, a fluorometric assay for neutrophil elastase activity can detect as low as 1 ng of the enzyme. sigmaaldrich.com Another study reported a limit of quantification in the low nanomolar range for a fluorogenic elastase substrate. nih.gov In contrast, while sensitive chromogenic assays have been developed, their detection limits are generally higher. For example, a sensitive chromogenic assay for elastase-type activity in human plasma reported a detection limit of 0.003 U/l. nih.gov
Table 3: Comparison of Detection Limits: Chromogenic vs. Fluorogenic Substrates
| Substrate Type | Analyte | Reported Detection Limit |
| Chromogenic | Elastase-type activity | 0.003 U/l nih.gov |
| Fluorogenic | Neutrophil Elastase | As low as 1 ng sigmaaldrich.com |
| Fluorogenic | Human Neutrophil Elastase | Limit of quantification of a few nM nih.gov |
Applicability in Diverse Research Settings
The choice between chromogenic, fluorogenic, and luminescent substrates often depends on the specific requirements of the research setting.
Chromogenic substrates , including this compound, are well-suited for:
High-throughput screening: Their cost-effectiveness and the simplicity of the assay make them ideal for screening large numbers of samples.
Educational settings: The visual nature of the color change and the accessibility of the required equipment make them excellent teaching tools.
Routine quality control assays: Where high sensitivity is not the primary concern, the robustness and low cost of chromogenic assays are advantageous.
Fluorogenic and luminescent substrates are preferred for:
Basic research on enzyme kinetics: Their high sensitivity allows for more precise measurements of kinetic parameters, especially for enzymes with low activity.
Clinical diagnostics: The ability to detect very low levels of enzymatic activity is crucial for early disease diagnosis and monitoring.
Cell-based assays: Fluorescence microscopy allows for the visualization of enzyme activity within living cells.
Emerging Trends in Peptide-based Chromogenic Substrate Design and Synthesis
The field of peptide-based substrates is continually advancing, with researchers focusing on developing novel compounds with improved properties. nih.gov Key trends include the design of substrates with enhanced specificity and the synthesis of novel chromophores. nih.gov
One approach to improving specificity involves the use of combinatorial libraries to screen for peptide sequences that are highly selective for a particular protease. researchgate.net This has led to the development of substrates that can distinguish between closely related enzymes.
Furthermore, there is ongoing research into the development of new chromophores with improved spectral properties. The goal is to create substrates that produce a color change at longer wavelengths, which can help to reduce interference from other biological molecules in the sample. nih.gov
The synthesis of these advanced peptide substrates often relies on techniques like solid-phase peptide synthesis (SPPS). wikipedia.orgbachem.com SPPS allows for the efficient and controlled assembly of amino acids into a desired peptide sequence, which is then coupled to a chromogenic or fluorogenic reporter group. biotage.com This methodology facilitates the creation of a diverse range of substrates for various research applications. diapharma.com
Rational Design Principles for Enhanced Substrate Specificity
The specificity of this compound is primarily dictated by the Ala-Ala dipeptide sequence, which is recognized by certain peptidases. However, to enhance its specificity towards a particular enzyme of interest and minimize off-target activity, several rational design principles can be applied. These strategies focus on modifying the peptide sequence and, to a lesser extent, the chromogenic reporter group, based on the structure-activity relationships of enzyme-substrate interactions.
One of the primary approaches involves the modification of the peptide backbone . By systematically substituting one or both of the alanine (B10760859) residues with other natural or unnatural amino acids, the substrate can be tailored to better fit the active site of a target enzyme. For instance, replacing an alanine with a bulkier or charged amino acid could either improve binding affinity and catalytic efficiency for a specific peptidase or, conversely, sterically hinder its cleavage by other, less specific proteases. The investigation of tripeptidyl-p-nitroanilides for determining the substrate specificity of human plasmin exemplifies this principle, where a library of substrates with varying amino acid sequences was used to map the enzyme's preferences. nih.gov The kinetic parameters, Km and kcat, obtained from such studies provide quantitative insights into the impact of each amino acid substitution on substrate recognition and turnover.
Another key principle is the introduction of protecting groups at the N-terminus of the dipeptide. Research on tripeptidyl-p-nitroanilides has shown that N-terminally protected substrates can exhibit lower Km values and higher kcat values compared to their unprotected counterparts with the same amino acid sequence. nih.gov This suggests that blocking the free amine can enhance the substrate's affinity for the enzyme's active site and improve the rate of catalysis.
Furthermore, computational modeling and structural analysis of the target enzyme's active site can guide the rational design of more specific substrates. By understanding the key residues involved in substrate binding and catalysis, modifications to the this compound scaffold can be designed to create more specific interactions, thereby enhancing its selectivity.
The following table summarizes key rational design principles for enhancing the substrate specificity of this compound:
| Design Principle | Approach | Expected Outcome |
| Peptide Backbone Modification | Systematic substitution of Ala residues with other amino acids (natural or unnatural). | Improved binding affinity and/or catalytic efficiency for the target enzyme; reduced activity with off-target enzymes. |
| N-terminal Protection | Addition of a protecting group to the N-terminus of the dipeptide. | Lowered Km and increased kcat, leading to enhanced substrate efficiency. |
| Computational Design | Utilizing structural data of the target enzyme's active site to inform modifications. | Creation of substrates with more specific and favorable interactions with the target enzyme. |
Development of Substrates for Underexplored Enzyme Classes
A significant challenge in enzymology is the characterization of "orphan" or underexplored enzymes, for which the natural substrates and biological functions are unknown. Chromogenic substrates like this compound can serve as foundational scaffolds for the development of tools to probe the activity of these enigmatic enzymes, particularly uncharacterized peptidases.
The development of substrates for such enzymes can be approached through library screening . By creating a library of dipeptide-pNA analogs with diverse amino acid combinations in place of the Ala-Ala sequence, researchers can screen for activity against a putative peptidase. A "hit" in such a screen, indicated by the production of a colorimetric signal, provides initial clues about the substrate preferences of the enzyme. This approach is analogous to the use of various synthetic chromogenic substrates, such as succinyl-(Ala)3-p-nitroaniline and succinyl-(Ala)2-p-nitroaniline, to differentiate between various peptidases based on their cleavage patterns. nih.gov
Once initial substrate preferences are identified, a more focused library of substrates can be synthesized to further refine the optimal amino acid sequence for the underexplored enzyme. This iterative process of screening and optimization can lead to the development of a specific and sensitive chromogenic substrate for an enzyme that was previously uncharacterized.
Moreover, the simplicity of the p-nitroanilide-based assay makes it amenable to high-throughput screening (HTS) formats. This allows for the rapid screening of large compound libraries or environmental samples for novel peptidase activities. The identification of an enzyme capable of cleaving this compound or its analogs could be the first step in a larger workflow to isolate, purify, and characterize a novel enzyme.
The following table outlines strategies for utilizing this compound in the study of underexplored enzymes:
| Strategy | Methodology | Application |
| Library Screening | Synthesize and screen a diverse library of dipeptide-pNA analogs against a putative peptidase. | Initial identification of substrate preferences for uncharacterized enzymes. |
| Iterative Optimization | Refine the peptide sequence based on initial screening hits to develop a more specific and sensitive substrate. | Development of tailored tools for the detailed kinetic characterization of novel enzymes. |
| High-Throughput Screening | Adapt the p-nitroanilide assay for HTS to screen for novel peptidase activities in various samples. | Discovery of new enzymes from biological or environmental sources. |
Future Perspectives on the Role of this compound in Fundamental Biochemical Discovery
While this compound is a well-established tool, its future role in biochemical discovery lies in its adaptation and integration with modern high-throughput and systems-level approaches. The core dipeptide-pNA scaffold remains a robust and versatile platform for innovation.
A key future direction is the development of this compound analogs for diagnostic applications . With an increasing understanding of the roles of specific peptidases in disease, highly specific chromogenic substrates could be developed as rapid and cost-effective diagnostic tools for monitoring enzyme activity in clinical samples. nih.gov This could lead to new point-of-care diagnostics for various conditions.
Furthermore, the integration of assays utilizing this compound and its derivatives with omics technologies holds significant promise. For instance, activity-based proteomics could employ probes derived from this scaffold to specifically label and identify active peptidases in complex biological samples. This would provide a powerful link between enzyme activity and the broader proteomic landscape, offering new insights into cellular regulation and disease mechanisms. The integration of multi-omics data allows for a more holistic understanding of biological systems, and activity data from specific substrates can provide a crucial functional layer to genomic and proteomic information. nih.gov
The rise of artificial intelligence and machine learning in drug discovery and molecular design also presents new opportunities. europa.eu Large datasets generated from screening libraries of this compound analogs can be used to train predictive models that can design novel substrates with even greater specificity and desired kinetic properties. This in silico approach could significantly accelerate the development of customized tools for studying specific enzymes.
Finally, the fundamental simplicity and reliability of the chromogenic assay ensure that this compound and its future iterations will continue to be valuable for enzyme kinetics and inhibitor screening . As new enzymes are discovered and new therapeutic targets are identified, the need for well-characterized, adaptable substrate systems will remain a cornerstone of biochemical research.
The following table summarizes the future perspectives for this compound:
| Future Direction | Potential Application | Impact on Biochemical Discovery |
| Diagnostic Development | Creation of highly specific analogs for use in clinical diagnostic assays. | Enables rapid and cost-effective monitoring of disease-related enzyme activity. |
| Integration with Omics | Use in activity-based proteomics and integration with other omics data. | Provides a functional understanding of enzyme activity within a systems biology context. |
| AI-Driven Design | Application of machine learning to design novel substrates with enhanced properties. | Accelerates the development of highly specific tools for targeted enzyme studies. |
| Core Research Tool | Continued use in fundamental enzyme characterization and inhibitor screening. | Remains a vital component of the biochemist's toolkit for drug discovery and basic research. |
Q & A
Q. What is the mechanism of H-Ala-Ala-pNA hydrolysis in protease activity assays, and how is the reaction quantified?
H-Ala-Ala-pNA hydrochloride serves as a chromogenic substrate for proteases, where enzymatic cleavage releases p-nitroaniline (pNA), producing a yellow color detectable at 405 nm. Quantification involves spectrophotometric measurement of absorbance over time to calculate reaction kinetics (e.g., Vmax, Km). Ensure buffer compatibility (e.g., Tris-HCl or phosphate buffers) and validate linearity of absorbance with pNA concentration .
Q. What are the critical steps in synthesizing this compound, and how is purity verified?
Synthesis follows standard solid-phase peptide synthesis (SPPS) protocols:
- Sequential coupling of alanine (Ala) residues using Fmoc chemistry.
- Attachment of the pNA group via sulfonylation.
- Final cleavage and purification via reverse-phase HPLC. Purity is confirmed by HPLC (>95% peak area), mass spectrometry (MS) for molecular weight verification, and NMR for structural validation. For known compounds, cite established protocols; for novel analogs, provide full characterization data .
Q. How should researchers handle and store this compound to ensure stability?
Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstitute in dimethyl sulfoxide (DMSO) or assay buffer immediately before use. Avoid repeated freeze-thaw cycles and exposure to strong oxidizers (e.g., nitric acid), which degrade the pNA moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data (e.g., inconsistent Km values) when using this compound across studies?
Contradictions may arise from:
- Enzyme source variability : Purify proteases to >90% homogeneity (SDS-PAGE) and standardize activity units.
- Buffer interference : Test ionic strength (e.g., 50–150 mM NaCl) and pH (e.g., 7.4–8.0 for serine proteases).
- Substrate solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid aggregation. Replicate experiments with internal controls (e.g., a reference protease) and report detailed conditions per NIH preclinical guidelines .
Q. What experimental designs are optimal for studying competitive inhibition using this compound?
Use a Michaelis-Menten framework with:
- Variable substrate concentrations : 0.1×Km to 10×Km.
- Fixed inhibitor concentrations : Include a no-inhibitor control.
- Data analysis : Fit to competitive inhibition models (e.g., Lineweaver-Burk plots) using software like GraphPad Prism. Validate with Dixon plots for Ki determination. Document statistical methods (e.g., nonlinear regression, R<sup>2</sup> values) .
Q. How can researchers address low signal-to-noise ratios in high-throughput screens using this substrate?
Optimize:
- Detection parameters : Use microplate readers with temperature control (e.g., 37°C) and kinetic mode (reads every 30–60 sec).
- Enzyme concentration : Titrate to achieve 20–80% substrate conversion within 30 min.
- Background correction : Include wells without enzyme or substrate. For multiplex assays, validate specificity using protease inhibitors (e.g., PMSF for serine proteases) .
Methodological Best Practices
- Reproducibility : Follow Beilstein Journal guidelines for experimental sections, including reagent lot numbers, instrument calibration data, and raw datasets in supplementary materials .
- Ethical reporting : Disclose conflicts of interest and funding sources in acknowledgments .
- Data presentation : Use tables to compare kinetic parameters across studies (Table 1) and figures to illustrate reaction mechanisms (e.g., cleavage site diagrams) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
